Hexyl tiglate
Overview
Description
Preparation Methods
Hexyl tiglate can be synthesized through the esterification reaction between tiglic acid and hexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The balanced chemical equation for this reaction is:
Tiglic acid+Hexanol→Hexyl tiglate+Water
Chemical Reactions Analysis
Hexyl tiglate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into tiglic acid and hexanol.
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Common reagents used in these reactions include water, acids, bases, and oxidizing agents. The major products formed from these reactions are tiglic acid, hexanol, and various oxidized derivatives.
Scientific Research Applications
Hexyl tiglate has diverse applications in scientific research, including:
Flavor and Fragrance: Due to its distinct fruity and green odor, this compound is widely used as a flavoring agent and fragrance ingredient in the food and cosmetic industries.
Pharmaceutical Intermediates: This compound serves as an intermediate in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs.
Chemical Research: This compound is used in chemical research to study esterification reactions, hydrolysis, and other organic transformations.
Mechanism of Action
The mechanism of action of hexyl tiglate primarily involves its interaction with olfactory receptors due to its odorant properties. In biological systems, esters like this compound can be hydrolyzed by esterases, leading to the release of tiglic acid and hexanol. These metabolites can further participate in various biochemical pathways.
Comparison with Similar Compounds
Hexyl tiglate can be compared with other esters such as:
Hexyl acetate: Known for its fruity odor, hexyl acetate is commonly used in the flavor and fragrance industry. it differs from this compound in its chemical structure and odor profile.
Hexyl butyrate: Another ester with a fruity odor, hexyl butyrate is used in similar applications but has a different molecular structure and sensory characteristics.
Hexyl propionate: This ester is also used in the flavor and fragrance industry but has a distinct odor profile compared to this compound.
This compound stands out due to its unique combination of a green and fruity odor, making it particularly valuable in creating natural and outdoor scent profiles .
Properties
IUPAC Name |
hexyl but-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4,8H,3,5-7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNHUHNWGVUEAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C=CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066455 | |
Record name | 2-Butenoic acid, hexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19089-92-0, 16930-96-4 | |
Record name | Hexyl 2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19089-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenoic acid, hexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyl crotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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